molecular formula C12H11N3O B11072060 1-(1-methyl-4H-imidazo[1,5-a]benzimidazol-4-yl)ethanone

1-(1-methyl-4H-imidazo[1,5-a]benzimidazol-4-yl)ethanone

Cat. No.: B11072060
M. Wt: 213.23 g/mol
InChI Key: IFVHRXAIBFCKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE is a complex heterocyclic compound that features an imidazole ring fused with a benzimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE typically involves multi-step reactions that include the formation of the imidazole and benzimidazole rings. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole and benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-(1-methylimidazo[1,5-a]benzimidazol-4-yl)ethanone

InChI

InChI=1S/C12H11N3O/c1-8-13-7-12-14(8)10-5-3-4-6-11(10)15(12)9(2)16/h3-7H,1-2H3

InChI Key

IFVHRXAIBFCKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C3=CC=CC=C3N2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.